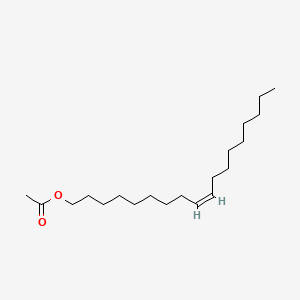
オレイルアセテート
説明
Oleyl acetate is an acetate ester derived from (9Z)-octadecen-1-ol (oleic alcohol). It has a role as a mouse metabolite and a rat metabolite. It derives from a (9Z)-octadecen-1-ol.
科学的研究の応用
界面活性剤研究
オレイルアセテート: は、拡張界面活性剤としての可能性が研究されています。 拡張界面活性剤は、界面特性を向上させ、塩や温度に対する耐性を高める中間極性基を含んでいます 。特に、オレイルアルコール系拡張界面活性剤、例えばオレイルポリエチレンオキシド-ポリプロピレンオキシド硫酸ナトリウム (OE3P3S) の吸着と凝集挙動が調査されています。 これらの研究は、様々な産業における新素材開発や用途への応用につながる、ベシクルや液晶エマルションの形成を理解するために不可欠です .
ナノ粒子合成
オレイルアセテートは、ナノ粒子の合成において役割を果たします。これは、ナノ粒子研究で広く使用されている配位錯体である、金属アセチルアセトネートの形成における前駆体として作用します。 金属との安定な錯体を形成する能力は、電子工学、医学、触媒など、特定の特性を持つナノ粒子の作成に役立つオレイルアセテートの価値を高めます .
高分子科学
高分子科学では、オレイルアセテート誘導体金属アセチルアセトネートが触媒や構成要素として役立ちます。それらは、重合反応やポリマー構造の構築に関与しています。 これらの金属錯体のユニークな特性により、所望の物理的および化学的特性を持つポリマーの開発が可能になります .
触媒
オレイルアセテートの触媒特性は、有機合成で活用されています。オレイルアセテートから誘導された金属エノラートは、様々な触媒反応で使用されており、合成方法の進歩に貢献しています。 これらの触媒は、化学変換における選択性、反応性、原子効率の向上を目指しています .
作用機序
特性
IUPAC Name |
[(Z)-octadec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGAZRPDUOHMAF-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025540 | |
| Record name | Oleyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow liquid; Fatty aroma with fruity undertones | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.874 (20°) | |
| Record name | cis-9-Octadecenyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1627/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
693-80-1 | |
| Record name | Oleyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 9-octadecenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-OCTADECENYL ACETATE, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1ETP025C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is oleyl acetate and how is it synthesized?
A1: Oleyl acetate is a fatty acid ester primarily known for its use in insect pheromone research. It is synthesized through an esterification reaction between oleyl alcohol and acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. []
Q2: How is oleyl acetate characterized?
A2: Oleyl acetate can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (¹H-NMR). These methods help confirm the structure and purity of the synthesized compound. []
Q3: What are the applications of oleyl acetate in chemical reactions?
A3: Oleyl acetate, being an unsaturated ester, serves as a valuable starting material in metathesis reactions. It can undergo self-metathesis or co-metathesis with other alkenes to produce novel compounds. For instance, it can react with 3-hexene in a co-metathesis reaction. These reactions are catalyzed by metal catalysts, typically tungsten or rhenium-based complexes. []
Q4: Has oleyl acetate been investigated in any biological studies?
A4: While oleyl acetate is best known for its role in insect pheromones, it has also been studied for potential biological activity. One study explored its impact on the enzyme L-asparaginase in the organism Tetrahymena pyriformis. []
Q5: Can oleyl acetate be used in microencapsulation?
A5: Yes, oleyl acetate can be encapsulated within microcapsules using techniques like complex coacervation. This process often utilizes biopolymers like whey protein and gum acacia to form a shell around the oleyl acetate core. []
Q6: What factors influence the encapsulation of oleyl acetate in microcapsules?
A6: Several factors influence the success of oleyl acetate encapsulation within microcapsules. These factors include the pH of the solution, the ratio of whey protein to gum acacia used in the coacervation process, and the overall concentration of these wall materials. Optimal conditions have been identified for maximizing encapsulation efficiency. []
Q7: What is the morphology of microcapsules containing oleyl acetate?
A7: Microcapsules containing oleyl acetate, prepared via complex coacervation, typically exhibit a core-shell structure. Scanning Electron Microscopy (SEM) reveals that these microcapsules have a size range of 5-8 micrometers, with the oleyl acetate core enclosed within the shell. []
Q8: How does the concentration of wall materials affect the encapsulation of oleyl acetate in microcapsules?
A8: The concentration of wall materials, like whey protein and gum acacia, plays a significant role in oleyl acetate encapsulation. Studies show that lower concentrations of wall material tend to result in a higher encapsulation rate of the core material. []
Q9: Can oleyl acetate be separated from saturated esters?
A9: Yes, oleyl acetate, being an unsaturated ester, can be separated from saturated esters like stearyl acetate using the mercuric acetate adduct method. This technique leverages the differential reactivity of unsaturated compounds with mercuric acetate, enabling their separation based on the formation of adducts. Thin Layer Chromatography (TLC) serves as a suitable method for this separation. []
Q10: What are the potential applications of oleyl acetate in color filters?
A10: Oleyl acetate has shown potential as a fluidity-improving agent in pigment dispersions used for color filters. Incorporating oleyl acetate into these formulations can enhance pigment dispersibility and lead to more homogeneous coating films with improved contrast in color filters. []
Q11: Are there any known reactions of oleyl acetate with cyclic compounds?
A11: Yes, oleyl acetate can undergo cycloaddition reactions with nitrile oxides, which are typically generated in situ from precursors like nitromethyl compounds or nitro-acetate esters. The reaction results in the formation of isoxazolines, cyclic compounds containing both oxygen and nitrogen within the ring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


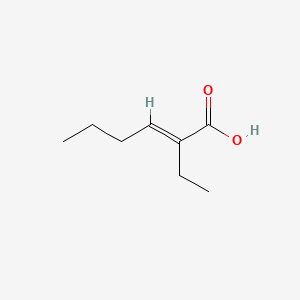

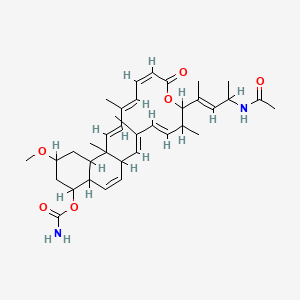
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
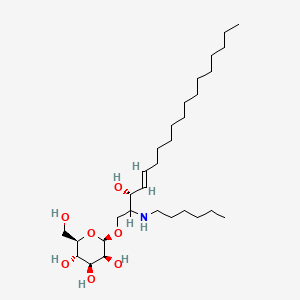
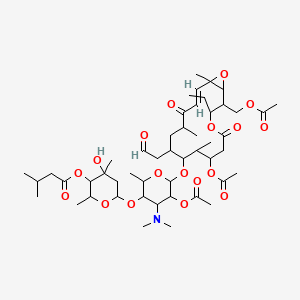


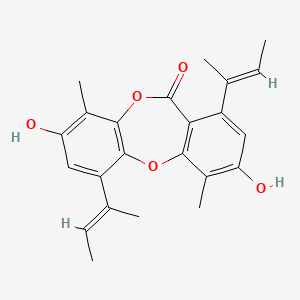
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)

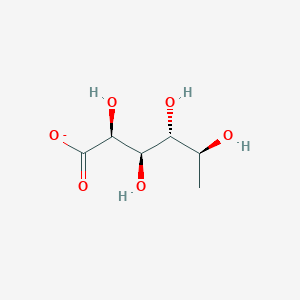
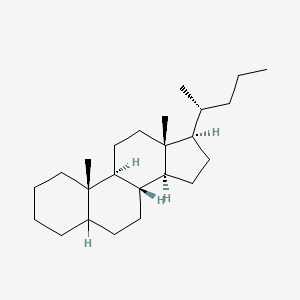
![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)
